2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide
Overview
Description
VUF-11222 is a high affinity non-peptide CXCR3 agonist (pKi = 7.2).
Scientific Research Applications
Synthesis Processes and Intermediate Applications
- A study by Hida et al. (2009) developed a synthetic process for a related compound, which is a key intermediate in the synthesis of S-5751, a prostaglandin D2 receptor antagonist. This process involves diastereoselective alkylation and reduction, highlighting the compound's role in creating complex molecular structures (Hida et al., 2009).
- Research by Katô et al. (1991) focused on the regio- and diastereoselective alkylation of a structurally similar compound. Their findings contribute to understanding how such compounds can be selectively modified, a crucial aspect in complex organic syntheses (Katô et al., 1991).
- Xu and He (2010) synthesized an important intermediate used in the preparation of anti-inflammatory agents, demonstrating the compound's utility in pharmaceutical synthesis (Xu & He, 2010).
Molecular Structure and Analysis
- A study by Kawamura et al. (1983) examined similar bicycloheptenyl radicals, providing insights into the molecular structure and electron delocalization in related compounds, which is significant for understanding their reactivity (Kawamura et al., 1983).
- Nuretdinov et al. (1995) investigated the reaction of myrtenal with derivatives of a related compound, adding to the knowledge of its chemical behavior and potential applications in organic synthesis (Nuretdinov et al., 1995).
- Schulz et al. (2004) explored the crystal structure of monoalkylated terpyridines, which may guide the structural analysis and design of molecules incorporating similar bicycloheptenyl groups (Schulz et al., 2004).
Advanced Synthesis Techniques and Catalysis
- Helliwell et al. (2002) synthesized chiral organotin reagents, which are crucial for creating enantiomerically enriched compounds, showcasing the versatility of compounds with bicycloheptenyl structures in stereocontrolled synthesis (Helliwell et al., 2002).
- Kato et al. (1993) achieved highly stereocontrolled synthesis of (-)-kanshone A using a compound structurally related to the query, emphasizing its role in the stereocontrolled synthesis of complex organic molecules (Kato et al., 1993).
properties
IUPAC Name |
[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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